4-Fluoro-2-methylphenylisocyanide
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Overview
Description
4-Fluoro-2-methylphenylisocyanide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an isocyanide functional group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenylisocyanide typically involves the reaction of 4-fluoro-2-methylphenylamine with chloroform and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylphenylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles, with reactions typically carried out in polar solvents.
Addition Reactions: Electrophiles such as acids or alkyl halides are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Addition Reactions: Products include adducts formed by the addition of electrophiles to the isocyanide group.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
4-Fluoro-2-methylphenylisocyanide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylphenylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, potentially leading to biological effects. The fluorine atom’s presence can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an isocyanide group.
4-Fluoro-2-methylbenzonitrile: Contains a nitrile group instead of an isocyanide group.
4-Fluoro-2-methylbenzaldehyde: Features an aldehyde group instead of an isocyanide group.
Uniqueness
4-Fluoro-2-methylphenylisocyanide is unique due to the presence of the isocyanide group, which imparts distinct reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-1-isocyano-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNBKNIHVMGHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374609 |
Source
|
Record name | 4-Fluoro-2-methylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153797-68-3 |
Source
|
Record name | 4-Fluoro-2-methylphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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